4-(4-Chlorophenyl)-1,3-diazinane-2-thione
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Overview
Description
4-(4-Chlorophenyl)-1,3-diazinane-2-thione is a heterocyclic compound that features a diazinane ring substituted with a 4-chlorophenyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-diazinane-2-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-1,3-diazinane-2-thione exerts its effects involves interactions with specific molecular targets. The thione group can interact with metal ions or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-Chlorophenyl azide
Uniqueness
4-(4-Chlorophenyl)-1,3-diazinane-2-thione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .
Properties
Molecular Formula |
C10H11ClN2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-4,9H,5-6H2,(H2,12,13,14) |
InChI Key |
RGOFZFABYMWROO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)NC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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